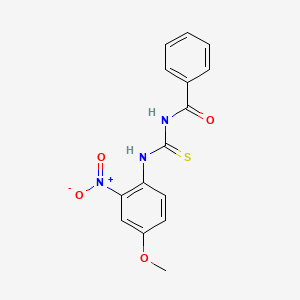

1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea

Descripción general

Descripción

1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a benzoyl group, a methoxy group, and a nitro group attached to a phenyl ring, along with a thiourea moiety

Métodos De Preparación

The synthesis of 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea typically involves the reaction of 4-methoxy-2-nitroaniline with benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 4-methoxy-2-nitroaniline and benzoyl isothiocyanate.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures.

Procedure: The 4-methoxy-2-nitroaniline is dissolved in the solvent, and benzoyl isothiocyanate is added dropwise with continuous stirring. The reaction mixture is then stirred for several hours to ensure complete reaction.

Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the corresponding amine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Hydrolysis: The thiourea moiety can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding urea derivative.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

The compound serves as an important building block in organic synthesis. Its structural characteristics allow for various modifications, making it valuable in the development of more complex organic molecules. Specifically, it can be utilized in:

- Synthesis of Thiourea Derivatives : The compound is used to create new thiourea derivatives that may exhibit enhanced biological activities.

- Development of New Materials : It is explored for creating polymers and coatings with specific properties due to its unique chemical structure.

Antimicrobial Activity

Research has indicated that thiourea derivatives, including 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea, possess significant antimicrobial properties. A study highlighted the effectiveness of related benzoylthiourea derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating their potential as novel antimicrobial agents .

Anticancer Properties

The compound is being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation through interactions with specific molecular targets involved in cancer progression. For instance, similar compounds have shown promising results against leukemia and central nervous system cancer cell lines .

Table 1: Anticancer Activity of Related Thiourea Derivatives

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 (Leukemia) | 84.19 |

| 4p | SF-295 (CNS) | 72.11 |

Industrial Applications

In addition to its scientific research applications, this compound is also explored in industrial settings:

- Material Science : Its unique properties are leveraged in the development of advanced materials with tailored characteristics.

- Pharmaceutical Industry : As a lead compound, it serves as a starting point for drug discovery aimed at developing new therapeutic agents with improved efficacy and safety profiles.

Study on Antimicrobial Activity

A study focused on synthesizing new benzoylthiourea derivatives substituted with fluorine atoms demonstrated enhanced antibacterial and antifungal activities against E. coli and Candida albicans. The findings indicated that certain substitutions significantly improved the compounds' efficacy .

Anticancer Research

In another research project assessing the anticancer activity of thiourea derivatives, compounds similar to this compound were tested against multiple cancer cell lines. The results revealed substantial inhibition rates against leukemia and CNS cancer cells, suggesting strong potential for further development .

Mecanismo De Acción

The mechanism of action of 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways and targets are subjects of ongoing research.

Comparación Con Compuestos Similares

1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea can be compared with other thiourea derivatives, such as:

1-Benzoyl-3-phenyl-2-thiourea: Lacks the methoxy and nitro groups, resulting in different chemical and biological properties.

1-Benzoyl-3-(4-nitrophenyl)-2-thiourea: Lacks the methoxy group, which may affect its reactivity and biological activity.

1-Benzoyl-3-(4-methoxyphenyl)-2-thiourea:

The presence of both methoxy and nitro groups in this compound imparts unique properties, making it distinct from other similar compounds.

Actividad Biológica

1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea is a thiourea derivative recognized for its diverse biological activities, particularly in medicinal chemistry. Its unique structural features, including a benzoyl group and nitrophenyl substituents, contribute to its potential as a therapeutic agent. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of electron-withdrawing nitro and methoxy groups.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. For instance, one study reported that it induced apoptosis in MCF-7 breast cancer cells, evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 225 | Induction of apoptosis, cell cycle arrest |

| PC-3 | 28.7 | Inhibition of proliferation |

| CAKI-1 | 25.9 | Modulation of key enzymes |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. It has been tested against both bacterial and fungal strains, showing promising results in inhibiting growth. For example, it exhibited effective antibacterial activity against Escherichia coli and antifungal activity against Candida albicans, making it a candidate for further development in treating infections .

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Candida albicans | 30 µg/mL |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to the suppression of tumor growth and microbial viability. Ongoing research aims to elucidate the precise molecular pathways involved in its action .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- In Vitro Studies : A study demonstrated that treatment with this thiourea derivative resulted in significant cytotoxic effects on cancer cell lines, with a notable increase in apoptotic markers compared to untreated controls .

- High Throughput Screening : In a high-throughput screening assay for inhibitors of Mycobacterium tuberculosis, compounds similar to this compound showed up to 90% inhibition at specific concentrations, indicating potential as an anti-tubercular agent .

Propiedades

IUPAC Name |

N-[(4-methoxy-2-nitrophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-11-7-8-12(13(9-11)18(20)21)16-15(23)17-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMQURIPKVDKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75121-88-9 | |

| Record name | 1-BENZOYL-3-(4-METHOXY-2-NITROPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.